N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothiophene ring fused with a pyrimidine ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzothiophene and pyrimidine rings, followed by their fusion and functionalization. Common synthetic routes may include:
Formation of Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Formation of Pyrimidine Ring: Pyrimidine rings are often synthesized through condensation reactions involving urea or thiourea with β-dicarbonyl compounds.
Fusion and Functionalization: The benzothiophene and pyrimidine rings are fused together, and functional groups such as carbamoyl and ethylsulfanyl are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzothiophene or pyrimidine derivatives with different functional groups. Examples include:
Benzothiophene Derivatives: Compounds with variations in the substituents on the benzothiophene ring.
Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
The uniqueness of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H17ClN4O2S2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClN4O2S2/c1-2-24-16-19-7-9(17)12(20-16)14(23)21-15-11(13(18)22)8-5-3-4-6-10(8)25-15/h7H,2-6H2,1H3,(H2,18,22)(H,21,23) |
InChI Key |
QQAWNEHOXQIBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Cl |
Origin of Product |
United States |
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